molecular formula C14H14N4O3S2 B286636 methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

Cat. No. B286636
M. Wt: 350.4 g/mol
InChI Key: DPAPHAOSAVJJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. It may also exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to decrease the expression of certain proteins involved in cancer cell growth and increase the expression of proteins involved in apoptosis. It has also been shown to disrupt bacterial cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate in lab experiments is its potential as a versatile tool for studying cancer and bacterial infections. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate. One potential direction is to investigate its use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to further study its mechanism of action and potential use as an anticancer and antimicrobial agent. Additionally, research could be conducted on its potential applications in other fields, such as materials science and environmental monitoring.
In conclusion, methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 5-bromo-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methyl iodide to yield the final compound.

Scientific Research Applications

Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown promise as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

Molecular Formula

C14H14N4O3S2

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylpyrazole-4-carboxylate

InChI

InChI=1S/C14H14N4O3S2/c1-20-7-4-5-8-9(6-7)23-14(16-8)18-11(15)10(13(19)21-2)12(17-18)22-3/h4-6H,15H2,1-3H3

InChI Key

DPAPHAOSAVJJAA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C(=N3)SC)C(=O)OC)N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C(=N3)SC)C(=O)OC)N

Origin of Product

United States

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